5-Bromo-2-(3-chlorophenyl)-4-methylpyridine
Description
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is a pyridine derivative with distinct substituents:
- Bromine at position 5 (electron-withdrawing, bulky).
- 3-Chlorophenyl group at position 2 (aromatic, meta-chloro substitution induces inductive and resonance effects).
- Methyl group at position 4 (electron-donating, steric influence).
This structure confers unique physicochemical properties, such as altered acidity, solubility, and reactivity, compared to other pyridine derivatives.
Properties
Molecular Formula |
C12H9BrClN |
|---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
5-bromo-2-(3-chlorophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3 |
InChI Key |
HXHPKDQKUUNANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine typically involves the bromination of 2-(3-chlorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Substituent Position and Acidity
The position of substituents significantly impacts acidity:
- 4-Methylpyridine vs. 2-Methylpyridine : demonstrates that 4-methylpyridine is a stronger acid (pKa ~6.0) than 2-methylpyridine (pKa ~5.2) due to resonance stabilization of the conjugate base. For 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine, the 4-methyl group may enhance acidity compared to derivatives with methyl at position 2.
Halogenation Effects
Key Findings :
Aromatic and Heterocyclic Substituents
Key Findings :
Key Findings :
- Diazirine-containing analogs (e.g., CAS 2231676-49-4) pose flammability and corrosion risks, necessitating stringent storage.
Structural and Functional Insights
- Crystal Packing : Pyridine derivatives with hydrogen-bonding groups (e.g., -NH2) form supramolecular networks (). The absence of such groups in 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine may result in weaker intermolecular forces.
- Thermal Stability : Compounds with trifluoromethyl-diazirinyl groups () exhibit lower thermal stability due to photoreactive diazirine.
- Biological Relevance : Piperidine-substituted derivatives () are explored as pharmacophores, while 3-chlorophenyl groups may enhance blood-brain barrier penetration.
Biological Activity
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is with a molecular weight of approximately 267.54 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which significantly influence its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine exhibits notable antimicrobial activity against various bacterial strains. For instance, preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the halogen substituents enhance the compound's interaction with bacterial cell membranes, leading to increased antibacterial efficacy .
2. Anticancer Activity
The anticancer potential of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, including:
- FaDu hypopharyngeal tumor cells : Exhibiting significant apoptosis induction compared to standard chemotherapeutic agents.
- Breast cancer cell lines : Studies indicate that it may inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.
The structural characteristics of the compound, particularly the presence of halogen atoms, are believed to contribute to its ability to interact with cellular targets involved in tumor growth and survival .
The precise mechanism by which 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:
- Interfere with kinase activity.
- Modulate cellular signaling pathways related to proliferation and apoptosis.
- Engage in hydrogen bonding and π–π interactions with biological macromolecules, enhancing its binding affinity to target sites .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation of various derivatives revealed that compounds with similar halogen substitutions exhibited stronger antimicrobial properties compared to those without such modifications. This underscores the importance of structural features in determining biological efficacy .
- Anticancer Research : In a comparative study involving multiple pyridine derivatives, 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine showed superior cytotoxicity against specific cancer cell lines when analyzed alongside other structurally related compounds .
Q & A
Q. What synthetic strategies are effective for preparing 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine?
A multi-step approach is typically employed:
- Step 1 : Construct the pyridine core via condensation reactions, as seen in analogous brominated pyridines (e.g., 5-bromo-2-methoxypyridine synthesis using SnCl₂/HCl reduction of nitro precursors ).
- Step 2 : Introduce the 3-chlorophenyl group via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid in ).
- Step 3 : Optimize methyl group positioning using directed ortho-metalation or Friedel-Crafts alkylation, guided by steric effects . Key tools: GC/HPLC for purity validation (>95%, as in ), recrystallization from acetonitrile (yield ~90% ).
Q. How should researchers characterize this compound’s structural integrity?
Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, bromo at C5). Compare with analogs like 2-bromo-5-methylpyridine (δH 2.3 ppm for CH₃ ).
- X-ray crystallography : Resolve regiochemistry and planarity (pyridine ring RMS deviation <0.1 Å, as in ).
- Elemental analysis : Validate molecular formula (e.g., C₁₂H₁₀BrClN, ~188.02 g/mol ).
Q. What safety protocols are critical for handling brominated pyridines?
- GHS classification : WGK 3 (evidence for similar brominated pyridines in ), indicating severe aquatic toxicity.
- Handling : Use fume hoods, nitrile gloves, and avoid skin contact (R-phrases: R22/R37/R38 ).
- Storage : Room temperature, inert atmosphere (N₂/Ar) to prevent decomposition .
Q. How can researchers troubleshoot low yields in Suzuki couplings for this compound?
- Catalyst optimization : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for aryl bromide reactivity.
- Solvent/base screening : Use DMF/Na₂CO₃ or toluene/K₃PO₄ (common in ).
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetonitrile ).
Q. Which analytical techniques confirm regioselective functionalization?
- 2D NMR (COSY, NOESY) : Assign coupling between methyl (C4) and adjacent protons.
- HPLC-MS : Monitor reaction intermediates (e.g., boronate esters in cross-coupling ).
- IR spectroscopy : Identify C-Br stretches (~560 cm⁻¹) and aryl Cl vibrations .
Advanced Research Questions
Q. How does the 3-chlorophenyl group influence regioselectivity in electrophilic substitution?
- The chloro substituent acts as a meta-director, favoring functionalization at C5 (bromo) or C6 positions.
- Steric hindrance from the methyl group (C4) further restricts reactivity at C3/C4 .
- Method: Computational modeling (DFT) to map electron density and predict sites for nitration/sulfonation.
Q. What intermolecular forces dominate the crystal packing of this compound?
- Hydrogen bonding : N–H···N interactions (2.8–3.0 Å) stabilize dimer formation, as seen in bromo-chloro pyrimidines .
- π-π stacking : Aromatic rings align with interplanar distances ~3.5 Å (similar to ’s pyrimidine network).
- Implications: Crystal packing affects solubility and thermal stability (TGA/DSC recommended ).
Q. How to resolve contradictions in reported melting points for halogenated pyridines?
- Purity discrepancies : Compare COA data (e.g., >95% vs. >98% purity in vs. 5).
- Polymorphism : Recrystallize from alternative solvents (e.g., EtOH vs. MeCN) and analyze via PXRD.
- Method standardization : Adopt DSC with controlled heating rates (5°C/min) for consistency .
Q. What strategies enable selective C–H activation for late-stage derivatization?
Q. How do solvent effects modulate the compound’s reactivity in nucleophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
